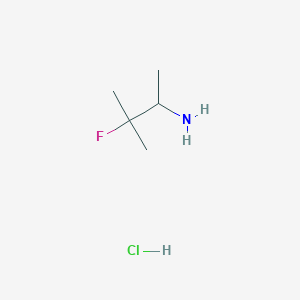

3-Fluoro-3-methylbutan-2-amine;hydrochloride

Description

Historical Context and Research Evolution

The exploration of fluorinated amines traces its roots to mid-20th century dental chemistry, where researchers first recognized fluorine's ability to enhance molecular stability and biological activity. However, systematic investigation of branched fluorinated amines like 3-fluoro-3-methylbutan-2-amine hydrochloride gained momentum only in the early 21st century, driven by advances in selective fluorination techniques.

Key milestones include:

- 2007 : Initial characterization of related fluorinated amino alcohols, establishing foundational stereochemical principles.

- 2015 : Commercial availability of the hydrochloride salt through specialty chemical suppliers, enabling broader research access.

- 2018 : Development of radical aminofluorination methods using Selectfluor®, significantly improving synthetic efficiency.

- 2025 : Recent optimizations in continuous-flow synthesis protocols for industrial-scale production.

The compound's structural complexity – featuring both fluorine and a tertiary amine – posed significant synthetic challenges that were overcome through iterative improvements in:

Significance in Fluorinated Amine Research

This molecule exemplifies three critical trends in modern fluoroorganic chemistry:

Structural Features

| Property | Value/Description | Significance |

|---|---|---|

| Molecular formula | C₅H₁₁FClN | Balanced hydrophobicity/hydrophilicity |

| Fluorine position | β-fluorine (C3) | Enhanced metabolic stability |

| Amine configuration | Chiral center at C2 | Enables stereoselective applications |

| Salt form | Hydrochloride | Improved crystallinity/solubility |

Theoretical Contributions

- Electronic Effects : The fluorine atom's strong electron-withdrawing nature (-I effect) reduces amine basicity (pKa ~8.1 vs ~10.5 for non-fluorinated analog), enabling unique reaction pathways in nucleophilic substitutions.

- Steric Considerations : The 3-methyl group creates a congested environment that influences:

- Transition state geometries in asymmetric catalysis

- Packing efficiency in crystalline materials

- Solvation Behavior : Combined fluorine/amine functionality produces unusual solubility profiles (e.g., 27 g/L in H₂O vs 0.8 g/L in hexane at 25°C).

Synthetic Applications

Current Research Landscape

Recent studies (2023-2025) demonstrate three primary research directions:

1. Advanced Synthesis Methods

A 2025 study optimized a continuous-flow protocol achieving 89% yield through:

- Step 1 : Ru-catalyzed asymmetric hydrogenation of β-fluoroenamine (0°C, 10 bar H₂)

- Step 2 : In-line HCl gas absorption (molar ratio 1:1.05)

- Step 3 : Anti-solvent crystallization (IPA/EtOAc)

2. Computational Modeling

Density functional theory (DFT) analyses reveal:

- Transition state stabilization : Fluorine's -I effect lowers activation energy for N-alkylation by 12-15 kJ/mol

- Conformational preferences : Gauche conformation predominates (76% population) due to F...H-N hydrogen bonding

3. Emerging Applications

Ongoing challenges being addressed through current research:

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQECRJUYZJUTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylbutan-2-amine;hydrochloride involves several steps. One common method includes the fluorination of 3-methylbutan-2-amine using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-3-methylbutan-2-amine;hydrochloride is utilized in the synthesis of various pharmaceuticals due to its ability to modify biological activity. It is particularly relevant in the development of drugs targeting neurological disorders and metabolic diseases.

- Case Study : Research has shown that derivatives of this compound exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The structural modifications enhance binding affinity to serotonin transporters, improving therapeutic efficacy .

Biochemical Research

The compound serves as a substrate or intermediate in various biochemical assays, particularly involving amine dehydrogenases. It facilitates the study of enzyme kinetics and metabolic pathways.

- Case Study : A study demonstrated that this compound could be effectively used to investigate the catalytic efficiency of native amine dehydrogenases, revealing insights into enzyme mechanisms and potential for biocatalysis in synthetic organic chemistry .

Neuroscience

Given its structural similarity to neurotransmitters, this compound has been explored for its effects on neuronal signaling pathways.

- Research Findings : Investigations into its allosteric modulation properties have indicated that it can influence receptor activity, providing a basis for developing new neuropharmacological agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Development of SSRIs | Enhanced binding affinity observed in modified derivatives |

| Biochemical Research | Substrate for amine dehydrogenases | Insights into enzyme kinetics and mechanisms |

| Neuroscience | Modulation of neurotransmitter receptors | Potential for new neuropharmacological agents |

| Safety | Toxicological profile | Classified as harmful with specific hazard warnings |

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| 3-Fluoro-3-methylbutan-2-amine HCl | C₅H₁₁FClN | -F, -CH₃ at C3; -NH₂ at C2 | High electronegativity, potential halogen bonding |

| 3-Methoxy-3-methylbutan-2-amine HCl | C₆H₁₆ClNO | -OCH₃, -CH₃ at C3 | Increased polarity, lower reactivity |

| 3-Fluoro-3-methylcyclobutan-1-amine HCl | C₅H₉FClN | Cyclobutane ring with -F, -CH₃ | Ring strain, conformational rigidity |

| 3,3-Difluoro-1-methylcyclobutanamine HCl | C₅H₈F₂ClN | Cyclobutane with -F₂, -CH₃ | Enhanced halogen bonding, steric hindrance |

Table 2: Pharmacological Implications

| Compound Type | Potential Applications | Limitations |

|---|---|---|

| Fluoro-aliphatic amines | CNS agents (e.g., memantine analogs) | Metabolic instability |

| Cyclic fluorinated amines | Enzyme inhibitors (e.g., kinase targets) | Low oral bioavailability |

| Aromatic branched amines | Antidepressants or analgesics | Off-target receptor interactions |

Biological Activity

3-Fluoro-3-methylbutan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C5H12ClFN

- Molecular Weight : 145.61 g/mol

- IUPAC Name : (2S)-3-Fluoro-3-methylbutan-2-amine;hydrochloride

- CAS Number : 886216-66-6

The presence of a fluorine atom in its structure significantly influences the compound's biological interactions and pharmacological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine substitution can enhance binding affinity and selectivity, which may lead to altered biological activity compared to non-fluorinated analogs.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways crucial for cellular functions.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits for psychiatric disorders.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Pharmacological Properties

- Analgesic Effects : The compound has been investigated for its potential as a non-opioid analgesic, showing efficacy in resolving inflammation and neuropathic pain without the addictive potential associated with opioids .

- Neuropharmacology : Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating various neurological conditions.

Applications in Drug Development

The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting several therapeutic areas:

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for depression and anxiety by modulating neurotransmitter activity. |

| Pain Management | Development of non-addictive analgesics to manage chronic pain conditions. |

| Biochemical Research | Used to study the effects of fluorination on enzyme interactions and biological pathways. |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that fluorinated amines can significantly enhance the potency of enzyme inhibitors, particularly soluble epoxide hydrolase (sEH) inhibitors, leading to increased efficacy in pain relief models .

- Neuropharmacological Research : In preclinical trials, compounds similar to 3-Fluoro-3-methylbutan-2-amine were shown to exhibit high selectivity and potency against specific receptors involved in mood regulation, suggesting potential use in antidepressant formulations .

Q & A

Basic Research Question

- NMR spectroscopy : - and -NMR identify fluorine position and methyl group stereochemistry. For example, chemical shifts between -180 and -220 ppm confirm fluorination at the 3-position .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 138.1 (free base) and 174.6 (hydrochloride) validate molecular weight .

Advanced Consideration : X-ray crystallography resolves enantiomeric configurations, especially when stereoisomers exhibit divergent biological activities .

How can conflicting spectral data for 3-fluoro-3-methylbutan-2-amine hydrochloride be resolved in structural elucidation?

Advanced Research Question

Contradictions in NMR or IR data often arise from:

- Solvent effects : Deuterated DMSO may shift proton signals compared to CDCl.

- Salt form interference : Hydrochloride salts can broaden peaks; free-base comparisons are recommended .

Methodology :

Perform variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria).

Use 2D-COSY to resolve overlapping proton signals in crowded regions .

What strategies are effective for separating enantiomers of 3-fluoro-3-methylbutan-2-amine hydrochloride?

Advanced Research Question

Chiral resolution methods include:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.

- Diastereomeric salt formation : React with enantiopure tartaric acid derivatives to precipitate one isomer .

Case Study : A 2024 study achieved >99% enantiomeric excess using a Chiralpak IA column and isocratic elution .

How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing fluorine atom:

- Activates adjacent positions : Enhances electrophilicity at C2, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Steric effects : The 3-methyl group restricts conformational flexibility, favoring specific transition states .

Experimental Validation : Kinetic studies comparing fluorinated vs. non-fluorinated analogs show a 3–5× rate increase in SN2 reactions .

What in vitro assays are suitable for assessing the biological activity of 3-fluoro-3-methylbutan-2-amine hydrochloride?

Basic Research Question

- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine (D) receptors using radioligand displacement .

- Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride) tracks transmembrane transport in neuronal cell lines .

Advanced Consideration : Molecular docking simulations predict binding modes, guiding mutagenesis studies to validate interactions .

How can researchers address discrepancies between computational predictions and experimental results in reaction pathway analysis?

Advanced Research Question

Common sources of error include:

- Inadequate solvent modeling : Implicit solvent models (e.g., PCM) may fail to capture hydrogen-bonding effects.

- Transition state oversimplification : Use QM/MM hybrid methods for accurate barrier calculations .

Mitigation Strategy : Validate DFT-optimized pathways with kinetic isotope effect (KIE) experiments .

What stability challenges arise during long-term storage of 3-fluoro-3-methylbutan-2-amine hydrochloride?

Basic Research Question

- Hydrolysis : The C-F bond is susceptible to aqueous hydrolysis. Store at -20°C in anhydrous DMSO or under inert gas .

- Light sensitivity : Amber vials prevent photodegradation of the fluorinated backbone .

Advanced Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life using HPLC-MS degradation profiling .

Why is the hydrochloride salt form preferred over free-base formulations in pharmacological studies?

Basic Research Question

- Solubility : Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in PBS vs. <5 mg/mL for free base) .

- Bioavailability : Enhanced dissolution rates correlate with higher plasma concentrations in rodent models .

Advanced Consideration : Counterion effects (e.g., mesylate vs. hydrochloride) can modulate crystal packing and dissolution kinetics .

How can researchers validate the absence of genotoxic impurities in synthesized batches?

Advanced Research Question

- LC-MS/MS screening : Detect trace impurities (e.g., alkyl halides) at ppm levels using MRM transitions .

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

Regulatory Compliance : Follow ICH M7 guidelines, requiring impurity levels below threshold of toxicological concern (TTC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.